(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one
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Overview
Description
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in the synthesis of various biologically active molecules . This compound features a phenyl group, a propylthio group, and an oxazolone ring, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one typically involves the condensation of an appropriate aldehyde with an amino acid derivative under acidic or basic conditions. One common method is the reaction of phenylglycine with propylthiobenzaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the oxazolone ring.
Industrial production methods for oxazolones often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux . Major products formed from these reactions include sulfoxides, sulfones, and substituted oxazolones .
Scientific Research Applications
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one include other oxazolones and heterocyclic compounds with similar structural features. Some examples are:
2-Phenyl-4-methyleneoxazol-5(4H)-one: Lacks the propylthio group, making it less versatile in certain chemical reactions.
2-Phenyl-4-((methylthio)methylene)oxazol-5(4H)-one: Contains a methylthio group instead of a propylthio group, which can influence its reactivity and biological activity.
2-Phenyl-4-((ethylthio)methylene)oxazol-5(4H)-one: Similar to the propylthio derivative but with an ethylthio group, affecting its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research .
Biological Activity
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one, a member of the oxazolone family, is recognized for its diverse biological activities. This compound is structurally characterized by a five-membered heterocyclic ring containing nitrogen and exhibits significant pharmacological potential. Research has highlighted its roles in anti-inflammatory, analgesic, antimicrobial, and antioxidant activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NOS, with a molecular weight of approximately 273.37 g/mol. The compound features a propylthio group that enhances its biological interactions. Below is a summary of its physicochemical properties:
Property | Value |
---|---|
Molecular Formula | C16H17NOS |
Molecular Weight | 273.37 g/mol |
Density | 1.16 g/cm³ |
Boiling Point | 386.5 °C |
Melting Point | 165-167 °C |
1. Antioxidant Activity
Research indicates that oxazolones, including this compound, exhibit strong antioxidant properties. In vitro studies have demonstrated substantial inhibition of lipid peroxidation, which is crucial for preventing cellular damage due to oxidative stress. For instance, oxazolones have shown an average inhibition rate of 86.5% against lipid peroxidation processes .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through various models, including carrageenan-induced paw edema assays. Results indicated significant inhibition of edema formation, suggesting that this compound may act as a potent anti-inflammatory agent . The mechanism involves the modulation of inflammatory mediators such as lipoxygenase and cyclooxygenase pathways.
3. Analgesic Activity
In analgesic activity assessments using the writhing test and hot plate test, this compound demonstrated notable pain-relieving properties. The compound's efficacy in reducing pain responses suggests potential applications in pain management therapies .
4. Antimicrobial Activity
Preliminary studies have shown that oxazolone derivatives possess antimicrobial properties against various bacterial strains. The presence of the phenyl and propylthio groups enhances the compound's ability to disrupt microbial cell membranes, leading to increased antibacterial activity .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of oxazolones highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were characterized using spectroscopic methods such as NMR and IR spectroscopy, confirming their structures and purity .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinities of this compound against various targets involved in inflammation and pain pathways. These studies revealed favorable interactions with key enzymes like lipoxygenase, supporting the compound's role as a potential therapeutic agent .
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-(propylsulfanylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO2S/c1-2-8-17-9-11-13(15)16-12(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/b11-9- |
InChI Key |
FXGFAJIRQJPLAR-LUAWRHEFSA-N |
Isomeric SMILES |
CCCS/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCCSC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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